2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide
Description
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a pentanamide chain
Properties
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-10(2)13(16)15-9-11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIUQZKAHGSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide typically involves the reaction of 4-sulfamoylbenzyl chloride with 2-methylpentanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-aminophenyl)methyl]pentanamide
- 2-methyl-N-[(4-nitrophenyl)methyl]pentanamide
- 2-methyl-N-[(4-hydroxyphenyl)methyl]pentanamide
Uniqueness
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
